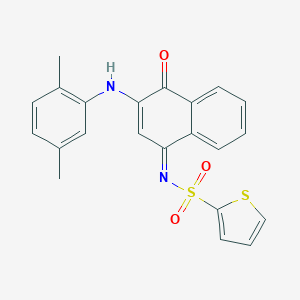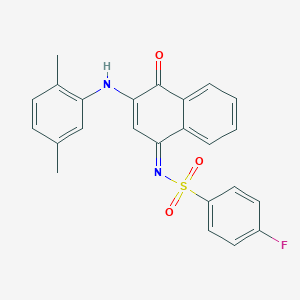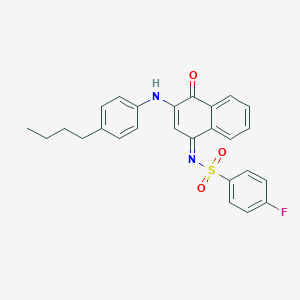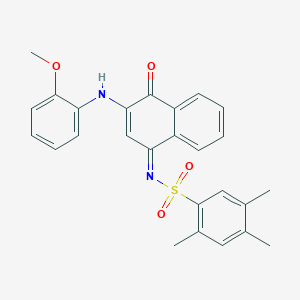![molecular formula C24H29NO5S B281402 Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281402.png)
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained considerable attention in scientific research. It is a synthetic compound that is used extensively in the laboratory for various applications.
Mécanisme D'action
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate acts as an inhibitor of certain enzymes by binding to their active sites. It also binds to specific proteins and ion channels, altering their function and activity. The mechanism of action of Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is still being studied and understood.
Biochemical and Physiological Effects:
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, making it a potential anti-cancer drug. It has also been shown to affect the function of certain ion channels in the nervous system, making it a potential treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its specificity. It can be used to target specific enzymes, proteins, and ion channels, making it a valuable tool for studying their function. However, one limitation is its cost. Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that is expensive to produce, making it less accessible to researchers with limited funding.
Orientations Futures
There are several future directions for the research on Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One direction is to further study its mechanism of action and how it interacts with specific enzymes, proteins, and ion channels. Another direction is to investigate its potential as an anti-cancer drug and its effectiveness in treating neurological disorders. Additionally, research could focus on developing more cost-effective synthesis methods to make Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate more accessible to researchers.
Conclusion:
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has gained considerable attention in scientific research. Its unique properties make it a valuable tool for studying the function of enzymes, proteins, and ion channels. While there is still much to be understood about its mechanism of action and potential applications, the future directions for research on Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate are promising.
Méthodes De Synthèse
The synthesis of Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves the reaction of mesitylsulfonyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid, followed by the reaction with pentylamine. The resulting compound is purified through recrystallization to obtain a pure product.
Applications De Recherche Scientifique
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is used extensively in scientific research due to its unique properties. It is used as a chemical probe to investigate the role of certain enzymes in various biochemical pathways. It is also used as a fluorescent probe to study the binding of small molecules to proteins. Additionally, it is used as a tool to study the function of certain ion channels in the nervous system.
Propriétés
Formule moléculaire |
C24H29NO5S |
|---|---|
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
pentyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H29NO5S/c1-6-7-8-11-29-24(26)22-18(5)30-21-10-9-19(14-20(21)22)25-31(27,28)23-16(3)12-15(2)13-17(23)4/h9-10,12-14,25H,6-8,11H2,1-5H3 |
Clé InChI |
AXNJIYHABMBQRY-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
SMILES canonique |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)

![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)

![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)


